molecular formula C9H11NO B11996552 (E)-Propiophenone oxime

(E)-Propiophenone oxime

Cat. No.: B11996552
M. Wt: 149.19 g/mol
InChI Key: MDLJMYBJBOYUNJ-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Oximes in Synthetic Organic Chemistry

Oximes, as a class of organic compounds, are a cornerstone of modern synthetic organic chemistry. numberanalytics.comnumberanalytics.com Characterized by the C=N-OH functional group, oximes are prized for their versatility and can be readily synthesized from aldehydes or ketones. numberanalytics.comwikipedia.org Their importance stems from their ability to be converted into a wide array of other functional groups, including amines, nitriles, and amides, making them crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnih.govfiveable.me

The utility of oximes is further highlighted by their role as protecting groups for carbonyl compounds and as key substrates in fundamental reactions like the Beckmann rearrangement. wikipedia.orgnih.gov This reaction, which converts oximes into amides, is of significant industrial importance, exemplified by the production of caprolactam, the precursor to Nylon 6. nih.govwikipedia.org The diverse reactivity of oximes solidifies their position as indispensable building blocks in the construction of complex molecular architectures. numberanalytics.comnumberanalytics.com

Role of Propiophenone (B1677668) Oxime in Chemical Transformations

Propiophenone oxime, and specifically its (E)-isomer, serves as a versatile substrate in a range of chemical transformations. It is a key starting material for the synthesis of various organic compounds and has been the subject of numerous studies exploring its reactivity under different catalytic conditions.

One of the most significant applications of propiophenone oxime is in the Beckmann rearrangement . This acid-catalyzed reaction transforms the ketoxime into an amide. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org Research has shown that the rearrangement of propiophenone oxime can be influenced by the reaction conditions, leading to the selective formation of specific amide products. acs.org

Propiophenone oxime is also utilized in deoximation reactions , which regenerate the corresponding ketone, propiophenone. rsc.org Biocatalytic systems, such as those employing laccase/TEMPO, have been shown to efficiently catalyze the deoximation of propiophenone oxime under mild, aqueous conditions. rsc.org

Furthermore, propiophenone oxime and its derivatives are employed in various metal-catalyzed reactions . For instance, copper-catalyzed reactions of propiophenone oxime derivatives have been used to synthesize furans. nih.gov Palladium-catalyzed reactions have also been explored, demonstrating the utility of the oxime group as a directing group in C-H activation and carbonylation reactions to produce complex heterocyclic structures. rsc.orglookchem.com

Scope of Academic Research on (E)-Propiophenone Oxime

Academic research on this compound is multifaceted, delving into its synthesis, stereochemistry, and applications in catalysis and materials science. The stereoselective synthesis of the (E)-isomer is a significant area of investigation, as the stereochemistry of the oxime is crucial for its subsequent reactivity, particularly in rearrangements and directed reactions. researchgate.netgoogle.comgoogle.com

Studies have focused on developing efficient methods for the synthesis of this compound, often involving the condensation of propiophenone with hydroxylamine (B1172632). vulcanchem.com The physicochemical properties of this compound, such as its molecular structure and spectral characteristics, have been characterized using techniques like FT-IR and mass spectrometry. vulcanchem.com

A substantial body of research is dedicated to exploring the catalytic applications of this compound and its derivatives. This includes its use in copper-catalyzed annulation reactions for the synthesis of pyridines and palladium-catalyzed C-H functionalization reactions. nih.govrsc.orgnih.gov The ability of the oxime functionality to act as a directing group and an internal oxidant has been a key focus in these studies. lookchem.com Moreover, research into the biological activity of derivatives of propiophenone oxime has shown potential applications in areas such as fungicides. vulcanchem.com

Table of Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₉H₁₁NO vulcanchem.com
Molecular Weight 149.19 g/mol vulcanchem.com
Density 0.99 g/cm³ vulcanchem.com
Boiling Point 260.8°C at 760 mmHg vulcanchem.com
Flash Point 150.1°C vulcanchem.com

Table of Spectroscopic Data for this compound

Spectroscopic Technique Characteristic Peaks/Signals Reference
FT-IR (cm⁻¹) 3200–3300 (O-H stretch), 1640 (C=N stretch) vulcanchem.com

Table of Compound Names

Compound Name
This compound
Propiophenone
Hydroxylamine
Amine
Nitrile
Amide
Caprolactam
Laccase
TEMPO
Furan
Pyridine
Palladium

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

(NE)-N-(1-phenylpropylidene)hydroxylamine

InChI

InChI=1S/C9H11NO/c1-2-9(10-11)8-6-4-3-5-7-8/h3-7,11H,2H2,1H3/b10-9+

InChI Key

MDLJMYBJBOYUNJ-MDZDMXLPSA-N

Isomeric SMILES

CC/C(=N\O)/C1=CC=CC=C1

Canonical SMILES

CCC(=NO)C1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for E Propiophenone Oxime and Its Derivatives

Classical Oximation Approaches

Classical methods remain a cornerstone for the laboratory-scale synthesis of oximes, valued for their reliability and procedural simplicity. These approaches typically involve the direct reaction of a ketone with a hydroxylamine (B1172632) source.

The most direct and common method for synthesizing (E)-propiophenone oxime is the condensation reaction between propiophenone (B1677668) and hydroxylamine. wikipedia.org This reaction is a standard procedure for forming ketoximes. researchgate.net

The process generally involves reacting propiophenone with hydroxylamine hydrochloride in the presence of a base. The base, such as sodium acetate (B1210297), is crucial as it neutralizes the hydrogen chloride liberated from hydroxylamine hydrochloride, thereby driving the reaction towards the formation of the oxime. The reaction is typically conducted under reflux conditions, often in a mixed solvent system like ethanol (B145695) and water, to ensure the complete conversion of the starting materials. Yields for this method are generally high, with isolated yields reported to be in the range of 85–92%. The thermodynamic stability of the anti-configuration, which minimizes steric hindrance between the phenyl group and the hydroxyl group of the oxime, is credited for the stereoselectivity towards the (E)-isomer.

Table 1: Typical Reaction Conditions for the Condensation of Propiophenone with Hydroxylamine

Parameter Condition Source
Starting Material Propiophenone
Reagent Hydroxylamine hydrochloride
Base Sodium acetate
Solvent Ethanol/Water mixture
Temperature Reflux (80–90°C)
Reaction Time 4–6 hours

| Typical Yield | 85–92% | |

This interactive table summarizes the typical reaction conditions for the synthesis of this compound via the condensation of propiophenone with hydroxylamine.

An alternative classical route involves the oximation of 1-phenyl-1,2-propanedione (B147261), also known as α-isonitrosopropiophenone. This diketone can be selectively oximated to yield the corresponding oxime. The synthesis of the starting material, 1-phenyl-1,2-propanedione, can be achieved through the oxidation of propiophenone. chemicalbook.comchemdad.com

The oximation reaction proceeds by treating 1-phenyl-1,2-propanedione with hydroxylamine hydrochloride. evitachem.com Similar to the direct oximation of propiophenone, a base like sodium acetate is used. evitachem.com The reaction involves the nucleophilic attack of hydroxylamine on one of the carbonyl groups of the diketone, leading to a condensation reaction. The process typically involves heating the mixture in a solvent such as ethanol under reflux for a few hours. evitachem.com After cooling, the product precipitates and can be purified by recrystallization. evitachem.com

Condensation of Propiophenone with Hydroxylamine

Advanced Synthetic Strategies

To overcome some of the limitations of classical methods, particularly for industrial-scale production, more advanced synthetic strategies have been developed. These often focus on cost-effectiveness and scalability.

A notable advanced strategy involves the nitrosation of a propiophenone precursor followed by hydrolysis. This two-stage method offers a cost-effective and scalable alternative to classical oximation.

A patented industrial method utilizes the nitrosation of propiophenone with ethyl nitrite (B80452) in the presence of hydrogen chloride gas. This reaction forms an oxime intermediate which is then hydrolyzed to yield the final product. This approach is considered advantageous due to the use of low-cost precursors and its suitability for large-scale applications. For instance, using propiophenone as a starting material can reduce raw material costs significantly compared to routes starting from diketones.

The reaction is typically carried out by dissolving propiophenone in a solvent like ethanol or toluene (B28343). Hydrogen chloride gas and ethyl nitrite are then introduced while maintaining the temperature between 30–35°C. The resulting crude oxime can be isolated by filtration and purified by recrystallization from a suitable solvent like toluene.

Table 2: Comparison of Solvents in the Nitrosation of Propiophenone

Solvent Reported Yield Source
Ethanol 63.8%

This interactive table presents a comparison of reported yields for the nitrosation of propiophenone using different solvents, highlighting the impact of the reaction medium on efficiency.

Mechanistic studies indicate that hydrogen chloride plays a dual role in this pathway. It acts as both a catalyst and a proton source, accelerating the nitrosation step at the α-carbon of the propiophenone. The reaction mechanism involves the formation of a nitroso intermediate which then tautomerizes to the more stable oxime.

The choice of solvent has been shown to significantly affect the reaction's efficiency. Studies comparing ethanol and toluene have found that ethanol can provide marginally higher yields, potentially due to differences in the solubility of reaction intermediates. Temperature control is also critical; maintaining the reaction at 30–35°C helps to minimize the formation of side products from over-nitrosation or decomposition of the desired product. Careful management of the exothermic nature of the reaction is necessary to prevent thermal runaway.

Propiophenone Nitrosation with Ethyl Nitrite and Hydrogen Chloride

Catalytic Approaches to Oxime Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of oximes, including this compound, has benefited significantly from the development of novel catalytic systems, particularly those involving iron and palladium.

Iron-Catalyzed Nitrosation of Olefins

A notable advancement in oxime synthesis is the iron-catalyzed nitrosation of olefins. Researchers have developed an efficient protocol for converting a variety of substituted styrenes into their corresponding oximes with good to excellent yields. nih.govrsc.org This method employs an iron catalyst system, typically consisting of Fe(BF₄)₂·6H₂O and 2,6-pyridinedicarboxylic acid (dipic), in the presence of tert-butyl nitrite (t-BuONO) as the nitrosating agent and sodium borohydride (B1222165) (NaBH₄) as a reductant. nih.govrsc.org The reaction is generally carried out under a hydrogen atmosphere in a mixed solvent system like methanol-water. rsc.org

The optimized conditions involve using 1 mol% of the iron catalyst, which demonstrates high activity. rsc.org This method is particularly relevant for producing propiophenone oxime analogues from the corresponding β-methyl substituted styrene (B11656) derivatives. rsc.org The protocol tolerates a range of functional groups, including reducible ones like nitro (–NO₂) and cyano (–CN) groups, highlighting its chemoselectivity. rsc.org

Table 1: Iron-Catalyzed Synthesis of Oximes from Substituted Styrenes

Entry Styrene Derivative (Substrate) Product Yield (%)
1 Styrene Acetophenone (B1666503) oxime 90
2 4-Methylstyrene 1-(p-tolyl)ethanone oxime 92
3 4-Methoxystyrene 1-(4-methoxyphenyl)ethanone oxime 88
4 4-Chlorostyrene 1-(4-chlorophenyl)ethanone oxime 82
5 β-Methylstyrene Propiophenone oxime 85

Data sourced from Dalton Transactions, 2014, 43, 38-41. rsc.org

Palladium-Catalyzed C-H Bond Activation in Oxime Derivatization

Palladium catalysis has become a powerful tool for the functionalization of C-H bonds, and oxime moieties can serve as effective directing groups in these transformations. nih.govnih.gov In this context, the oxime or oxime ether group in a molecule like this compound can direct the palladium catalyst to a nearby C-H bond (typically at the ortho position of an aromatic ring), enabling its selective conversion into a new functional group. nih.govacs.org

These reactions often proceed through a cyclometalated palladacycle intermediate. nih.govnih.gov The process typically involves a Pd(II) catalyst, such as Pd(OAc)₂, and an oxidant, like PhI(OAc)₂ (diacetoxyiodobenzene), which is believed to facilitate the oxidation of the palladium center to a high-valent Pd(IV) species. nih.gov This high-valent intermediate then undergoes reductive elimination to form the C-O or C-X bond, furnishing the derivatized product. nih.gov This strategy allows for the late-stage functionalization of complex molecules, providing access to a wide array of substituted oxime analogues through reactions like acetoxylation and arylation without pre-functionalizing the substrate. nih.govrsc.org The oxime directing group can often be removed post-functionalization if desired. acs.org

Stereoselective Synthesis of this compound

The geometry of the oxime double bond (C=N) results in the possibility of E/Z isomerism. For many applications, the pure (E)-isomer is required. While many standard syntheses thermodynamically favor the (E)-isomer, specific methods have been developed to ensure high stereoselectivity.

Acid-Mediated Isomerization and Precipitation Techniques

A highly effective method for obtaining the pure (E)-isomer from a mixture of E and Z isomers involves acid-mediated isomerization and precipitation. google.com This process exploits the differential stability and solubility of the hydrochloride salts of the two isomers. When a solution of mixed aryl alkyl ketoxime isomers in an anhydrous organic solvent, such as diethyl ether, is treated with an anhydrous protic acid like hydrogen chloride (HCl), the hydrochloride salt of the (E)-isomer selectively precipitates out of the solution. google.com

The precipitate, which is the highly pure E-oxime hydrochloride, can be isolated by filtration. Subsequent neutralization of this salt with a mild base, such as a 10% sodium carbonate solution, regenerates the free oxime, yielding the (E)-isomer with greater than 98% purity. google.com This technique is applicable to a broad range of aryl alkyl ketoximes and provides a straightforward and scalable route to the thermodynamically more stable E-isomer. google.com Lewis acids have also been reported to catalyze the isomerization of ketoxime ethers. google.com

Photocatalytic Methods for E-Isomer Dominance

Photocatalysis offers a powerful means to control stereochemistry by accessing excited states with different geometric preferences. nih.govacs.org However, in the context of oxime synthesis, most standard methods already provide the thermodynamically more stable (E)-isomer as the major product. nih.govacs.org Consequently, recent research in the photocatalysis of oximes has largely focused on the more challenging task of converting the readily available E-isomer into the less stable Z-isomer using visible-light-mediated energy transfer. nih.govacs.org This approach allows for the selective synthesis of Z-oximes, which are otherwise difficult to access. nih.gov

Therefore, while photocatalysis is a potent tool for E/Z isomerization, specific photocatalytic methods designed to enhance the dominance of the already-favored this compound are less common. The thermodynamic preference for the E-configuration, which minimizes steric hindrance between the phenyl group and the oxime hydroxyl group, is often sufficient to ensure its dominance under thermal equilibrium conditions, such as refluxing during a standard synthesis from propiophenone and hydroxylamine.

Synthesis of Substituted Propiophenone Oxime Analogues

The synthesis of propiophenone oxime analogues bearing substituents on the aromatic ring is typically achieved by starting with an appropriately substituted precursor. The general strategy involves a two-step sequence: first, the synthesis of the substituted propiophenone, followed by its conversion to the corresponding oxime.

The key starting materials, substituted propiophenones, can be prepared through various established methods. One of the most common is the Friedel-Crafts acylation, where a substituted benzene (B151609) is reacted with propanoyl chloride or propionic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). For instance, 3'-(trifluoromethyl)propiophenone (B72269) can be synthesized by reacting a 3-(trifluoromethyl)benzene derivative with propanoyl chloride.

Once the substituted propiophenone is obtained, it is converted to the oxime via a condensation reaction with hydroxylamine, typically using hydroxylamine hydrochloride in the presence of a base like sodium acetate. This oximation reaction proceeds reliably for a wide range of substrates.

Table 2: Synthesis of Substituted Propiophenone Oxime Analogues

Substituted Propiophenone Oxime Precursor Ketone Key Synthetic Step for Ketone
1-(4-chlorophenyl)propan-1-one oxime 4-Chloropropiophenone Friedel-Crafts acylation of chlorobenzene
1-(4-methylphenyl)propan-1-one oxime 4-Methylpropiophenone Friedel-Crafts acylation of toluene
1-(3-trifluoromethylphenyl)propan-1-one oxime 3'-(Trifluoromethyl)propiophenone Friedel-Crafts acylation of 3-(trifluoromethyl)benzene derivative

This modular approach allows for the systematic synthesis of a diverse library of propiophenone oxime analogues by varying the substituents on the aromatic starting material.

Aryl-Substituted Propiophenone Oximes

The synthesis of aryl-substituted propiophenone oximes generally involves the direct oximation of a pre-synthesized aryl-substituted propiophenone. This foundational method allows for the introduction of various substituents on the phenyl ring, which in turn modifies the electronic and steric properties of the resulting oxime. These derivatives serve as important intermediates in the synthesis of more complex molecules, such as heterocyclic compounds. For instance, substituted propiophenone oximes like p-methylpropiophenone oxime and p-chloropropiophenone oxime are utilized as precursors in the one-pot, transition-metal-free synthesis of 2-arylbenzofurans. semanticscholar.org

A significant challenge in the synthesis of these oximes can be controlling the stereochemistry to obtain the pure (E)-isomer. A specialized process has been developed for the stereoselective conversion of a mixture of E and Z isomers of aryl alkyl ketoximes into a product that is greater than 98% (E)-isomer. google.com This method involves treating a solution of the isomeric mixture in an anhydrous organic solvent with a protic or Lewis acid, such as hydrogen chloride (HCl) or boron trifluoride (BF₃). google.com This treatment causes the selective precipitation of the (E)-isomer as an immonium salt or complex, while the Z-isomer remaining in solution isomerizes to the more stable E-form, which then also precipitates. google.com Subsequent neutralization of the collected precipitate with a mild base yields the highly pure this compound derivative. google.com

Table 1: Synthesis and Stereoselective Isomerization of Aryl-Substituted Ketoximes This table summarizes methods for producing aryl-substituted oximes, including a stereoselective enrichment process.

ProductStarting Material(s)Reagents & ConditionsYield/PurityReference
3-Methyl-2-phenylbenzofuranp-Methylpropiophenone oxime, Diphenyliodonium triflate1) NaH, Acetonitrile, 60°C, 2h; 2) HCl in dioxaneGood semanticscholar.org
>98% (E)-p-Bromoisobutyrophenone oxime50:50 E/Z isomeric mixture of p-bromoisobutyrophenone oximeAnhydrous acid (e.g., HCl), anhydrous solvent, followed by neutralization>98% E isomer google.com
>98% (E)-p-Chlorophenyl isopropyl ketoximeE/Z isomeric mixture of p-chlorophenyl isopropyl ketoximeAnhydrous acid (e.g., HCl), anhydrous solvent, followed by neutralization>98% E isomer google.com

Halogenated and Alkoxy-Substituted Derivatives

The introduction of halogen atoms or alkoxy groups onto the phenyl ring of propiophenone oxime is achieved by applying the standard oximation reaction to the appropriately substituted propiophenone precursor. The nature and position of these substituents can significantly influence the reactivity of the oxime and its utility in further synthetic transformations.

Halogenated Derivatives: The synthesis of halogenated propiophenone oximes follows the established method of reacting a halogen-substituted propiophenone with hydroxylamine. For example, p-chloropropiophenone oxime is prepared as a key intermediate for synthesizing benzofurans. semanticscholar.org The stereoselective enrichment technique described previously is also highly effective for halogenated derivatives. A 70:30 E/Z mixture of p-chlorophenyl cyclopropyl (B3062369) ketoxime, for instance, was successfully converted to over 98% of the pure (E)-isomer using this acid-mediated precipitation method. google.com The synthesis of various 5-halogeno-1H-isatin-3-oximes by reacting the corresponding 5-halogeno-1H-isatins with hydroxylamine further demonstrates the general applicability of this approach for creating halogenated oximes, yielding exclusively the (E)-isomers. nih.gov

Alkoxy-Substituted Derivatives: Similarly, alkoxy-substituted propiophenone oximes are synthesized from their corresponding ketone precursors. Propiophenone, 4'-(allyloxy)-, oxime, which features an ether linkage, is a derivative belonging to this class. ontosight.ai The synthesis of a 3-methyl, 4-ethoxyisobutyrophenone oxime has been reported, with an 80:20 E/Z isomeric mixture being isomerized to greater than 98% purity of the (E)-isomer. google.com While these syntheses are generally robust, the presence of certain substituents can sometimes present challenges in subsequent reactions. In a copper-catalyzed synthesis of furans, an O-methoxy substituted propiophenone oxime derivative was noted to give poorer results, an effect attributed to steric constraints imposed by the methoxy (B1213986) group. rsc.org

Table 2: Synthesis of Halogenated and Alkoxy-Substituted this compound Derivatives This table details the synthesis and stereochemical purification of propiophenone oxime derivatives featuring halogen and alkoxy substituents.

ProductStarting Material(s)Reagents & ConditionsYield/PurityReference
p-Chloropropiophenone oximep-Chloropropiophenone, HydroxylamineStandard oximation conditionsNot specified semanticscholar.org
>98% (E)-p-Chlorophenyl cyclopropyl ketoxime70:30 E/Z mixture of p-chlorophenyl cyclopropyl ketoximeAnhydrous acid (e.g., HCl), anhydrous solvent, followed by neutralization>98% E isomer google.com
>98% (E)-3-Methyl, 4-ethoxyisobutyrophenone oxime80:20 E/Z mixture of 3-methyl, 4-ethoxyisobutyrophenone oximeAnhydrous acid (e.g., HCl), anhydrous solvent, followed by neutralization>98% E isomer google.com
5-Halogeno-1H-isatin-3-oximes5-Halogeno-1H-isatins, HydroxylamineReaction in aqueous ethanol(E)-isomer formed exclusively nih.gov

Stereochemistry and Isomerism of E Propiophenone Oxime

E/Z Stereoisomerism of Oximes

Oximes, characterized by the RR'C=N-OH functional group, exhibit geometric isomerism due to the restricted rotation around the carbon-nitrogen double bond. wikipedia.org In the case of propiophenone (B1677668) oxime, where the substituents on the carbon are a phenyl group and an ethyl group, two stereoisomers are possible: (E)-propiophenone oxime and (Z)-propiophenone oxime. The E/Z nomenclature is used to designate the configuration of these isomers, based on the priority of the substituents attached to the C=N double bond. chegg.compearson.com The (E)-isomer is generally the more stable and predominant form. numberanalytics.com

Conformational Analysis of (E)- and (Z)-Propiophenone Oxime

The conformational preferences of (E)- and (Z)-propiophenone oxime are influenced by steric and electronic factors. In this compound, the hydroxyl group is positioned on the opposite side of the larger phenyl group, minimizing steric hindrance. This anti-configuration contributes to its greater thermodynamic stability. Conversely, in the (Z)-isomer, the hydroxyl group and the phenyl group are on the same side, leading to increased steric strain.

Computational studies, such as those using density functional theory (DFT), have been employed to analyze the conformations and relative stabilities of oxime isomers. researchgate.net For instance, DFT calculations have shown that the (E)-isomer of propiophenone oxime is significantly more stable than the (Z)-form. These computational analyses help in understanding the energy differences and barriers to interconversion between the isomers.

Factors Influencing E/Z Isomeric Ratio

The ratio of (E) to (Z) isomers of propiophenone oxime can be influenced by several external factors during its synthesis and subsequent handling.

The polarity of the solvent can affect the equilibrium between the (E) and (Z) isomers. Studies on other oximes have shown that polar solvents can influence the isomeric ratio. researchgate.net For propiophenone oxime, polar solvents are noted to increase the percentage of the (E) isomer. Molecular dynamics simulations can be utilized to study the specific effects of different solvents on the stability and isomerization kinetics of propiophenone oxime.

The interconversion between (E) and (Z) isomers of oximes can be facilitated by heat or the presence of an acid catalyst. pku.edu.cn The Beckmann rearrangement, a well-known acid-catalyzed isomerization of an oxime to an amide, highlights the susceptibility of oximes to acidic conditions. researchgate.net For aryl alkyl ketoximes, including propiophenone oxime, treatment with a protic or Lewis acid under anhydrous conditions can convert a mixture of E and Z isomers to predominantly the E isomer. google.comgoogle.com This process involves the precipitation of the E isomer as an immonium salt, while the Z isomer in solution isomerizes to the more stable E form. google.com Neutralization of the salt then yields the highly pure E isomer. google.comgoogle.com

The kinetics of this isomerization are dependent on factors such as temperature and the strength of the acid used. For example, higher temperatures can increase the rate of isomerization, but for propiophenone oxime, a higher percentage of the E isomer is favored at temperatures below 50°C during synthesis.

Photoisomerization is another process that can induce the interconversion between E and Z isomers of oximes. researchgate.net This occurs when the molecule absorbs light, leading to an excited state where rotation around the C=N bond is more facile. The resulting ratio of photoisomers is dependent on the quantum yields of photoisomerization and the molar absorption coefficient of each isomer. researchgate.net The photoisomerization can occur through direct excitation or sensitization. researchgate.net Studies on related oximes have investigated the effect of solvent dielectric constants on the kinetics of forward and reverse photoisomerization reactions. researchgate.net

Thermal and Acid-Catalyzed Isomerization Kinetics

Tautomerism in Oxime Systems

Oximes can exhibit tautomerism, a phenomenon where a chemical compound exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. google.com The most relevant form of tautomerism for oximes is the oxime-nitrone tautomerism. rsc.orgrsc.orgresearchgate.net

Recent high-level DFT calculations have revisited the oxime-nitrone tautomerism, suggesting that the isomerization is more likely to occur through a bimolecular process involving two oxime molecules, rather than the previously accepted unimolecular thermal 1,2-hydrogen shift. rsc.orgrsc.orgresearchgate.net Although the nitrone tautomer is generally less stable, it can be more reactive and play a significant role in certain reactions, such as nucleophilic additions. rsc.orgrsc.orgresearchgate.net In some intramolecular reactions, the stereochemistry of the oxime is crucial, with E-isomers and Z-isomers showing preferences for different reaction pathways, one of which may involve the tautomeric nitrone. rsc.org

Another potential tautomeric form is the nitroso form. sid.ir However, for most simple oximes, the equilibrium lies far towards the oxime form.

Oxime-Nitroso Tautomerism

Oximes can exist in equilibrium with their nitroso tautomers. This form of tautomerism is analogous to the more commonly known keto-enol tautomerism. echemi.comstackexchange.com In the case of propiophenone oxime, the oxime form is significantly more stable than its corresponding nitroso isomer. echemi.comstackexchange.com

The greater stability of the oxime tautomer can be attributed to several factors. One key reason is the difference in bond strengths. The C=N double bond in the oxime is stronger than the N=O double bond in the nitroso tautomer due to the smaller electronegativity difference between carbon and nitrogen compared to nitrogen and oxygen. stackexchange.com A greater difference in electronegativity generally leads to a weaker π bond. stackexchange.com Additionally, the presence of two adjacent heteroatoms with lone pairs in the nitroso group (N-O) can lead to lone pair repulsion, which destabilizes the π bond and favors the oxime form. echemi.com

Oxime-Nitrone Isomerization Pathways

This compound can also undergo isomerization to form a nitrone. This process, known as oxime-nitrone tautomerism, typically involves a pearson.com-hydrogen shift. csic.esresearchgate.net However, computational studies suggest that a unimolecular thermal 1,2-H-shift has a high activation energy. csic.es

Research indicates that this isomerization is more likely to proceed through a bimolecular pathway, where a second molecule of the oxime facilitates the proton transfer. csic.esresearchgate.net This pathway has a lower activation energy compared to the intramolecular shift. csic.es The resulting nitrone is generally less stable than the oxime tautomer but can be more reactive in certain reactions, such as nucleophilic additions and cycloadditions. csic.esresearchgate.netrsc.org The participation of the less stable nitrone tautomer in a reaction is a classic example of the Curtin-Hammett principle. csic.es

Theoretical and Computational Studies on Isomeric Stability

Computational chemistry provides powerful tools to investigate the relative stabilities of isomers and the energetics of their interconversion. Density Functional Theory (DFT) and ab initio calculations are prominent methods used for these studies. researchgate.netmdpi.com

Density Functional Theory (DFT) Investigations of E/Z Energy Differences

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and energy of molecules. researchgate.netnih.govrsc.org DFT calculations have been employed to investigate the energy differences between the (E) and (Z) isomers of oximes. For propiophenone oxime, the (E)-isomer is consistently found to be the thermodynamically more stable isomer.

This stability is primarily attributed to the minimization of steric hindrance. In the (E)-configuration, the larger phenyl group and the hydroxyl group are on opposite sides of the C=N double bond, reducing steric strain. In contrast, the (Z)-isomer experiences greater steric repulsion between these groups, leading to a higher energy state. DFT calculations can quantify this energy difference, providing a theoretical basis for the observed predominance of the (E)-isomer in synthetic preparations. researchgate.net

Ab Initio Calculations on Tautomeric Equilibria

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, are used to provide highly accurate calculations of molecular properties, including tautomeric equilibria. mdpi.comdoi.org These calculations have been instrumental in understanding the equilibrium between oxime and nitroso tautomers, as well as between oximes and nitrones.

For the oxime-nitroso tautomerism, ab initio calculations confirm that the oxime form is significantly lower in energy, thus dominating the equilibrium. echemi.com In the context of oxime-nitrone tautomerism, high-level ab initio calculations have been used to explore the reaction pathways and energy barriers. csic.esresearchgate.net These studies have shown that while the nitrone is a higher energy species, its formation via a bimolecular, solvent-assisted pathway is kinetically accessible. csic.esresearchgate.net The calculated free energy differences and activation barriers from these studies are crucial for predicting reaction mechanisms where the nitrone tautomer may act as a reactive intermediate. csic.es

Table of Research Findings on Isomeric Stability

Isomeric RelationshipMore Stable Isomer/TautomerPrimary Reason for StabilityComputational Method Used
(E) vs. (Z) IsomersThis compoundReduced steric hindrance between the phenyl and hydroxyl groups. Density Functional Theory (DFT)
Oxime vs. Nitroso TautomerOximeStronger C=N bond and avoidance of lone pair repulsion in the N-O bond. echemi.comstackexchange.comAb initio calculations, DFT echemi.com
Oxime vs. Nitrone TautomerOximeLower ground state energy. csic.esHigh-level DFT, Ab initio calculations csic.esresearchgate.net

Reactivity and Reaction Mechanisms of E Propiophenone Oxime

General Reactions of Oximes in Organic Synthesis

The oxime functional group is a cornerstone in synthetic organic chemistry, offering pathways to diverse molecular architectures. The reactivity of (E)-propiophenone oxime is representative of ketoximes in general, undergoing several key transformations.

The oxidation of oximes can lead to the formation of nitroso compounds. scbt.com This transformation is significant as nitroso compounds are valuable intermediates in organic synthesis. The oxidation of the oxime group in α-isonitrosopropiophenone, a related compound, can be catalyzed by cytochrome P450, which appears to provide a source of superoxide (B77818) and hydrogen peroxide that facilitates the reaction in the presence of iron. scbt.com During this process, at least a portion of the nitrogen in the oxime is converted to nitric oxide. scbt.com While specific studies detailing the direct oxidation of this compound to a nitroso compound are not prevalent in the provided results, the general reactivity of oximes suggests this possibility. For instance, the oxidation of anilines, a different class of nitrogen-containing compounds, with hydrogen peroxide catalyzed by molybdenum salts yields nitroso arenes. organic-chemistry.org

In some bio-inspired models, the oxidation of oximes by nonheme iron(II) complexes in the presence of dioxygen (O2) transforms the oxime into the corresponding carbonyl compound (propiophenone in this case) and converts the oxime nitrogen into nitric oxide (NO) or nitroxyl (B88944) (HNO). researchgate.net

The reduction of oximes is a fundamental method for the synthesis of primary amines. wikipedia.org this compound can be reduced to form 1-phenyl-1-propanamine. evitachem.com Various reducing agents can accomplish this transformation, including sodium metal, sodium amalgam, catalytic hydrogenation, or hydride reagents. wikipedia.org

A specific patented method describes the hydrogenation of propiophenone (B1677668) oxime using a nickel-aluminum (Ni-Al) catalyst under a hydrogen atmosphere (50 psi) at 100°C to produce the corresponding amine with high enantiomeric excess (>99% ee). This highlights the potential for stereoselective reductions. Other metal-catalyzed hydrogenations, for example using palladium catalysts, are also efficient methods for reducing oximes. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction, yielding either (R)- or (S)-amines.

Table 1: Reagents for the Reduction of Oximes to Amines

Reducing Agent/System Product Type Reference
Sodium metal, Sodium amalgam Amines wikipedia.org
Catalytic Hydrogenation Amines wikipedia.org
Hydride reagents (e.g., NaBH₃CN) Amines, Hydroxylamines wikipedia.org
Nickel-Aluminum (Ni-Al) Catalyst / H₂ Enantiomerically enriched amines
Palladium-based catalysts / H₂ N-hydroxy-α-amino phosphonates

The oxime group can participate in nucleophilic substitution reactions, where the hydroxylamine (B1172632) moiety can be replaced by a nucleophile. numberanalytics.com While the electrophilicity of the carbon atom in the C=N group of an oxime is generally poor, making nucleophilic addition difficult, substitution reactions can be facilitated. tcichemicals.com Research has shown that O-benzoyl oximes, including propiophenone O-benzoyl oxime, can undergo reactions with sodium hydride. researchgate.net Furthermore, aromatic nucleophilic substitution reactions of various oxime ethers with primary and secondary amines have been studied, demonstrating that these reactions are typically base-catalyzed. rsc.org The oxygen atom of hydroxylamines with an electron-withdrawing group can also act as a reactive nucleophile in transition-metal-catalyzed allylic substitutions. organic-chemistry.org

Reduction Reactions to Amines

Beckmann Rearrangement and its Mechanistic Variations

The Beckmann rearrangement is the signature reaction of oximes, involving the acid-catalyzed conversion of an oxime to an N-substituted amide. chemistrysteps.comwikipedia.orgblogspot.com This reaction is of significant industrial importance, for example, in the production of caprolactam, the precursor to Nylon 6. wikipedia.org The reaction is initiated by the protonation of the oxime's hydroxyl group, creating a better leaving group. collegedunia.com This is followed by the migration of the alkyl or aryl group that is anti (trans) to the hydroxyl group, leading to the formation of a nitrilium ion intermediate. chemistrysteps.comblogspot.com This intermediate is then attacked by water, and after tautomerization, the final amide product is formed. chemistrysteps.comcollegedunia.com

The Beckmann rearrangement is stereospecific; the group that is positioned anti-periplanar to the leaving group on the nitrogen atom is the one that migrates. wikipedia.orgblogspot.com In the case of this compound, the phenyl group is anti to the hydroxyl group. Therefore, the phenyl group is expected to migrate.

The general order of migratory aptitude for groups in the Beckmann rearrangement is typically tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. chemistrysteps.com However, this is superseded by the stereochemical requirement of the anti-migration. For unsymmetrical ketoximes like propiophenone oxime, which can exist as (E) and (Z) isomers, the product distribution depends on the isomer ratio, as each isomer will yield a different amide. blogspot.com Under acidic conditions, isomerization between the (E) and (Z) forms can occur. acs.org

In the Beckmann rearrangement of this compound, the migration of the phenyl group leads to the formation of N-ethylbenzamide. Conversely, the (Z)-isomer would yield N-phenylpropionamide. Studies on the mechanochemical Beckmann rearrangement of propiophenone have shown that the N-ethylbenzamide (resulting from phenyl group migration) is the main product. acs.orgunica.it This indicates a preferential migration of the aryl group over the ethyl group in this specific system. acs.orgunica.it

Mechanochemistry, which involves chemical reactions induced by mechanical force (e.g., grinding), offers an environmentally friendly and efficient alternative to traditional solution-based methods for the Beckmann rearrangement. collegedunia.comacs.org This approach is well-suited for oximes, as they are often solids with high melting points. acs.org

Mechanochemical Beckmann rearrangements can be performed using various reagents, such as p-toluenesulfonyl chloride (p-TsCl) and imidazole, or cyanuric chloride with zinc chloride as a co-catalyst. wikipedia.orgunica.itbohrium.com These solvent-free or low-solvent methods can be rapid and high-yielding. bohrium.com For instance, a one-pot, two-step mechanochemical process can be used, starting from the ketone (propiophenone) to generate the oxime in situ, followed by the rearrangement to the amide. acs.org

A study on the mechanochemical Beckmann rearrangement of various unsymmetrical ketones, including propiophenone, found that aryl moieties generally migrate faster than aliphatic residues. acs.orgunica.it Specifically for propiophenone, the rearrangement yielded amide 26a1 (N-ethylbenzamide) as the primary product, confirming the preferential migration of the phenyl group. acs.orgunica.it This highlights the utility of mechanochemistry as a practical and sustainable method for conducting the Beckmann rearrangement. bohrium.com

Table 2: Reagents and Catalysts for Beckmann Rearrangement

Reagent/Catalyst Reaction Type Product from this compound Reference
Strong acids (H₂SO₄, PPA) Classical Solution-phase N-Ethylbenzamide wikipedia.orgblogspot.com
PCl₅, SOCl₂ Classical Solution-phase N-Ethylbenzamide blogspot.com
p-Ts-Im, Oxalic acid Mechanochemical N-Ethylbenzamide collegedunia.com
p-TsCl, Imidazole Mechanochemical N-Ethylbenzamide unica.itbohrium.com
Cyanuric chloride, ZnCl₂ Catalytic Solution-phase N-Ethylbenzamide wikipedia.org

Photocatalyzed Beckmann Rearrangement Pathways

The Beckmann rearrangement is a fundamental reaction that converts oximes into amides. researchgate.net Traditionally, this transformation requires harsh conditions, such as strong acids or high temperatures. d-nb.info However, recent advancements have enabled the use of visible-light photocatalysis to facilitate this rearrangement under significantly milder conditions. d-nb.infonih.gov

A key challenge in the Beckmann rearrangement of aryl ketoximes like this compound is that the thermodynamically stable (E)-isomer preferentially undergoes rearrangement via migration of the aryl group. To achieve selective alkyl group migration, the oxime must first be isomerized to the less stable (Z)-isomer. nih.gov Visible-light-mediated energy transfer (EnT) catalysis provides a mild and efficient method to accomplish this E-to-Z isomerization. nih.govnih.gov

The process involves the following mechanistic steps:

Photoisomerization : The this compound is irradiated with visible light (e.g., 427 nm) in the presence of a suitable photosensitizer, such as an iridium-based complex like [Ir(dF-CF3ppy)2(dtbbpy)]PF6. nih.govorganic-chemistry.org The photosensitizer absorbs the light and enters an excited triplet state.

Energy Transfer : The excited photosensitizer transfers its energy to the (E)-oxime, promoting it to a triplet state. organic-chemistry.org This excited state has a biradical character, which allows for rotation around the C=N bond. nih.gov

Formation of (Z)-isomer : Relaxation from the excited state predominantly yields the sterically more hindered but kinetically favored (Z)-propiophenone oxime. This photoisomerization can achieve high Z/E ratios, often exceeding 20:1. nih.gov

Rearrangement : With the (Z)-isomer now accessible, a reagent like cyanuric chloride (TCT) in DMF can be introduced in a one-pot protocol. nih.gov This promotes the Beckmann rearrangement at room temperature, where the group anti-periplanar to the hydroxyl group migrates. In the (Z)-isomer, this is the ethyl group, leading to the "non-classical" product, N-ethylbenzamide, where the alkyl group has migrated instead of the phenyl group. nih.govnih.gov

This photocatalytic strategy reverses the conventional regioselectivity of the Beckmann rearrangement, providing a novel route to amides that are otherwise difficult to access. nih.govnih.gov

Table 1: Research Findings on Photocatalyzed Beckmann Rearrangement

Catalyst/Reagent Light Source Key Feature Outcome Reference
[Ir(dF-CF3ppy)2(dtbbpy)]PF6 Visible Light (427 nm) E/Z photoisomerization via triplet energy transfer. Access to (Z)-oximes, enabling alkyl migration over aryl migration. nih.gov, organic-chemistry.org
Vilsmeier-Haack Reagent (photogenerated) Blue Light (455 nm) In-situ generation of the promoter for the thermal rearrangement. Alternative mild conditions for the rearrangement. d-nb.info

Derivatization and Functionalization Reactions

This compound can be chemically modified through various reactions at its hydroxyl group or by utilizing the reactivity of its parent ketone, propiophenone.

Synthesis of O-Substituted Oxime Ethers and Esters

The hydroxyl group of this compound can be readily alkylated or acylated to form O-substituted oxime ethers and esters. These derivatives are important as synthetic intermediates and are explored for various biological activities. tubitak.gov.tr

A general method for synthesizing O-alkyl oxime ethers involves a two-step process. First, the oxime is treated with an alkali-metal hydroxide (B78521) to form the corresponding oxime salt. Water is then removed, often by azeotropic distillation, and the resulting anhydrous salt is reacted with an organohalide (e.g., an alkyl bromide) to yield the desired O-substituted oxime ether. google.com Another convenient one-pot method for O-alkylation uses a combination of an alcohol, triphenylphosphine, and carbon tetrachloride. researchgate.net

O-acyl oximes, such as oxime acetates, are also synthetically valuable. They can serve as redox-active building blocks in transition metal-catalyzed reactions. nih.gov For example, O-acetyl ketoximes are employed as versatile precursors for constructing N-heterocycles. lookchem.com

Formation of Semicarbazone and Thiosemicarbazone Derivatives

Semicarbazones and thiosemicarbazones are classes of compounds known for a wide spectrum of pharmacological activities. researchgate.net These derivatives are typically synthesized not from the oxime itself, but from the parent carbonyl compound, propiophenone.

The synthesis involves the condensation reaction of propiophenone with either semicarbazide (B1199961) hydrochloride (for semicarbazones) or thiosemicarbazide (B42300) (for thiosemicarbazones). wisdomlib.org The reaction is often carried out in an alcoholic solvent, sometimes with the addition of a catalytic amount of acid, such as glacial acetic acid. For semicarbazone synthesis, a base like sodium acetate (B1210297) is used to neutralize the hydrochloride salt.

Table 2: Examples of Semicarbazone and Thiosemicarbazone Derivatives from Propiophenone

Derivative Name Starting Materials Key Findings Reference
Propiophenone 4-phenylsemicarbazone Propiophenone, 4-phenylsemicarbazide Synthesized and characterized; evaluated for trypanocidal activity. Showed low activity but was found to be toxic to brine shrimp larvae.
Propiophenone 4-phenyl-3-thiosemicarbazone Propiophenone, 4-phenyl-3-thiosemicarbazide Synthesized and characterized. Exhibited the highest trypanocidal activity (IC₅₀ = 7.63 µM) among a series of tested compounds with good selectivity. wisdomlib.org,

Chemodivergent Cyclization Reactions of Alkenyl Oximes

The photocatalytic E-to-Z isomerization strategy opens up unique reactivity pathways for derivatives of this compound. When an alkenyl group is incorporated into the oxime structure, subsequent reactions can be directed toward different cyclic products in a chemodivergent manner. nih.govnih.gov

Research has demonstrated that by first accessing the (Z)-isomer of an alkenyl oxime through visible-light photocatalysis, one can control the outcome of subsequent cyclization reactions. nih.govnih.gov Depending on the reaction conditions applied after the isomerization, the (Z)-alkenyl oxime can be selectively converted into either a nitrone via N-cyclization or a cyclic oxime ether via O-cyclization. nih.govnih.gov This chemodivergent approach provides a powerful tool for synthesizing different classes of heterocyclic compounds from a single precursor, a transformation not readily achievable with the thermodynamically stable (E)-isomer. nih.gov

Catalytic Transformations Involving this compound

This compound and its derivatives are valuable substrates in metal-catalyzed reactions for the synthesis of complex molecules, particularly nitrogen-containing heterocycles.

Copper-Catalyzed Coupling Reactions for Heterocycle Synthesis (e.g., Pyrroles)

Copper catalysts have proven effective in mediating the synthesis of polysubstituted pyrroles using oxime derivatives as starting materials. nih.govnih.gov These reactions often utilize O-acetylated or other O-functionalized oximes to facilitate the transformation. lookchem.com

One such method involves a copper-catalyzed [3+2]-type condensation reaction between an oxime acetate and an alkyne, such as dialkyl acetylenedicarboxylate, under aerobic conditions to afford highly substituted pyrroles. nih.gov Another approach describes a copper-catalyzed cascade cyclization of ketoxime acetates and alkynals to produce 2-acylpyrroles. lookchem.com In this latter reaction, propiophenone oxime was shown to be a compatible substrate, leading to the corresponding acylpyrrole, although in a lower yield compared to methylketoximes. lookchem.com

Furthermore, a divergent synthesis allows for the creation of polysubstituted pyrroles through the copper-catalyzed reaction of O-acetyl oximes with β-ketoesters. nih.gov These transformations highlight the utility of this compound derivatives as synthons for building complex heterocyclic frameworks. nih.gov

Table 3: Copper-Catalyzed Synthesis of Pyrroles from Oxime Derivatives

Oxime Substrate Coupling Partner Catalyst System Product Type Reference
O-acetyl oximes Dialkyl acetylenedicarboxylates Copper catalyst Polysubstituted pyrroles nih.gov
O-acetyl propiophenone oxime Alkynals Copper catalyst, Li₂CO₃ 2-Acylpyrroles lookchem.com
O-acetyl oximes β-ketoesters Copper catalyst Polysubstituted 3-carboxylpyrroles nih.gov

Kinetic Studies of Oxime-Urethane Formation

The formation of urethanes through the reaction of oximes with isocyanates is a significant process in polymer chemistry, offering a catalyst-free pathway to poly(oxime-urethane)s. While specific kinetic data for the reaction of this compound is not extensively documented in publicly available literature, detailed kinetic studies on closely related systems provide valuable insights into the reaction mechanism and rates. These studies typically employ techniques like in-situ Fourier Transform Infrared (FTIR) spectroscopy to monitor the disappearance of the isocyanate (NCO) peak and the appearance of the urethane (B1682113) linkage.

Detailed Research Findings

Research on the uncatalyzed reaction between a dioxime derived from acetophenone (B1666503) and hexamethylene diisocyanate (HDI) reveals that the oxime-urethane formation follows second-order kinetics, being first-order with respect to both the oxime and the isocyanate. pku.edu.cn This is a key finding, as it indicates a bimolecular reaction mechanism. The reaction proceeds efficiently at ambient temperatures without the need for a catalyst, which is a notable advantage over traditional polyurethane synthesis that often requires organometallic catalysts like dibutyltin (B87310) dilaurate (DBTDL). pku.edu.cn

The reaction rate is significantly influenced by the solvent used. Studies on the dioxime-HDI system have shown that the second-order rate constant (k) varies considerably across different aprotic solvents. pku.edu.cn This solvent dependency is attributed to the hydrogen-bonding capabilities of the solvent with the oxime, which can affect its reactivity towards the isocyanate.

Furthermore, the temperature dependence of the reaction has been investigated, allowing for the determination of the activation energy (Ea) from an Arrhenius plot. For the reaction between the aforementioned dioxime and HDI in N,N-dimethylacetamide (DMAc), a linear relationship is observed between the natural logarithm of the rate constant and the inverse of the temperature, which is characteristic of Arrhenius behavior. pku.edu.cn

Theoretical studies using Density Functional Theory (DFT) on (E)-acetophenone oxime, a close structural analog of this compound, suggest a novel reaction pathway. pku.edu.cn The direct addition of the oxime to the isocyanate via a four-membered transition state is calculated to have a high activation enthalpy, making it kinetically unfavorable. pku.edu.cn Instead, an energetically favored pathway involving the isomerization of the oxime to its nitrone tautomer is proposed. pku.edu.cn This nitrone then readily reacts with the isocyanate. This proposed mechanism is consistent with the experimentally observed second-order kinetics. pku.edu.cn

Interactive Data Tables

The following tables present kinetic data from a study on a system analogous to this compound, specifically the reaction of a dioxime with hexamethylene diisocyanate (HDI) at 30°C. pku.edu.cn

Table 1: Second-Order Rate Constants for Oxime-Urethane Formation in Various Solvents

SolventSecond-Order Rate Constant (k) (M⁻¹s⁻¹)
Dichloromethane (DCM)8.5 x 10⁻³
Toluene (B28343)5.0 x 10⁻³
Acetonitrile (MeCN)3.2 x 10⁻³
Ethyl Acetate (EtOAc)~2.0 x 10⁻³
Acetone~2.0 x 10⁻³
Tetrahydrofuran (THF)1.5 x 10⁻³
N,N-Dimethylacetamide (DMAc)~1.0 x 10⁻³
Dimethyl Sulfoxide (B87167) (DMSO)~1.0 x 10⁻³

Table 2: Isocyanate Conversion as a Function of Time at Different Temperatures in DMAc

Time (minutes)Conversion at 30°C (%)Conversion at 40°C (%)Conversion at 50°C (%)
10~15~25~40
20~28~45~65
30~40~60~80
60~65~85~95
120~85~98>99
180~95>99>99

Spectroscopic and Advanced Characterization of E Propiophenone Oxime

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of (E)-propiophenone oxime, offering a characteristic fingerprint of the compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental tool for identifying the functional groups within the this compound molecule. The infrared spectrum displays absorption bands corresponding to the specific vibrational frequencies of its constituent bonds.

Key vibrational bands observed in the spectrum of propiophenone (B1677668) oxime (also referred to as isonitrosopropiophenone in some literature) help confirm its structure. A broad band typically observed in the region of 3240-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the oxime's hydroxyl group. sphinxsai.com Aromatic C-H stretching vibrations are indicated by bands appearing around 3055 cm⁻¹. sphinxsai.com The carbon-nitrogen double bond (C=N) of the oxime group, a crucial identifier, gives rise to a stretching vibration band in the range of 1560-1600 cm⁻¹. sphinxsai.comresearchgate.net Furthermore, the N-O stretching vibration is typically found at lower wavenumbers, often in the 1000-1230 cm⁻¹ region. sphinxsai.comresearchgate.net

Table 1: Characteristic FTIR Peak Assignments for Propiophenone Oxime

Wavenumber (cm⁻¹) Assignment Reference
~3244 O-H stretch (oxime) sphinxsai.com
~3055 C-H stretch (aromatic) sphinxsai.com
~1593 C=N stretch (oxime) researchgate.net

This interactive table summarizes the principal vibrational frequencies and their assignments for functional group identification.

Normal Coordinate Analyses of Propiophenone Oxime Vibrations

To gain a more profound understanding of the molecule's vibrational modes, normal coordinate analyses are employed. These computational studies correlate the experimental vibrational frequencies with specific atomic motions, providing a more precise assignment of complex vibrations that may be coupled.

Studies involving normal coordinate analyses and CNDO/II (Complete Neglect of Differential Overlap) calculations have been reported for propiophenone oxime (isonitrosopropiophenone) and its derivatives. researchgate.netresearchgate.net These analyses calculate theoretical vibrational frequencies that can be compared with experimental data from FTIR and Raman spectroscopy. researchgate.net For instance, theoretical calculations have placed the N-O stretching vibration in the range of 1199-1245 cm⁻¹. researchgate.net Such computational methods are invaluable for confirming band assignments and understanding the nature of coupled vibrations within the molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution, providing unambiguous information about its carbon-hydrogen framework and stereochemistry.

¹H NMR and ¹³C NMR Chemical Shift Analysis for Structural Elucidation

¹H (proton) and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. The distinct chemical shifts (δ) for the (E)-isomer allow for its clear identification.

In the ¹H NMR spectrum of the (E)-isomer, the hydroxyl proton (-OH) typically appears as a broad singlet. wiley-vch.de The protons of the phenyl group resonate in the aromatic region (approximately δ 7.3-7.7 ppm). The ethyl group gives a characteristic quartet for the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃). wiley-vch.dersc.org

The ¹³C NMR spectrum is equally informative. The carbon of the oxime group (C=N) has a characteristic chemical shift around δ 160.9 ppm for the (E)-isomer. rsc.org The carbons of the phenyl ring appear in the δ 126-136 ppm range, while the ethyl group's methylene (-CH₂) and methyl (-CH₃) carbons are observed in the upfield region. rsc.org

Table 2: ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Reference
C=N-OH ~8.15 (br s) - wiley-vch.de
Phenyl-H 7.36-7.65 (m) 126.4, 128.7, 129.3, 135.7 wiley-vch.dersc.org
-C H₂-CH₃ 2.83 (q, J=7.6 Hz) 19.9 wiley-vch.dersc.org
-CH₂-C H₃ 1.18 (t, J=7.6 Hz) 11.0 wiley-vch.dersc.org

| C =N | - | 160.9 | rsc.org |

This interactive table presents the assigned chemical shifts for the hydrogen and carbon atoms in the this compound structure.

Variable-Temperature NMR Studies for Dynamic Processes

Variable-temperature (VT) NMR spectroscopy is a specialized technique used to study dynamic molecular processes, such as conformational changes or isomerization, that occur on the NMR timescale. By recording spectra at different temperatures, researchers can observe changes in peak shape, coalescence, and chemical shifts that provide information on the energetics of these processes. nih.gov

For oximes, VT-NMR can be particularly useful for studying the dynamics of E/Z isomerization around the C=N bond and restricted rotation around single bonds. researchgate.net While specific VT-NMR studies focusing solely on this compound are not widely documented, the technique has been applied to similar oxime-containing structures to understand their conformational preferences and the stability of different isomers. researchgate.netpku.edu.cn Such studies can reveal the energy barriers for rotation or isomerization, contributing to a more complete picture of the molecule's behavior in solution. nih.gov

Stereochemical Assignments by NMR Data

NMR spectroscopy is crucial for the unambiguous assignment of the (E) and (Z) stereoisomers of propiophenone oxime. The relative orientation of the substituents on the C=N double bond leads to distinct chemical shifts due to through-space anisotropic effects, particularly from the phenyl ring and the hydroxyl group.

The assignment of the major isomer as (E) is based on well-established principles. In the (E) configuration, the bulkier phenyl group is positioned anti to the hydroxyl group, which is thermodynamically more stable due to minimized steric hindrance. This stability is reflected in its prevalence as the major product of the oximation reaction.

The chemical shifts of the α-protons (the -CH₂- group) are particularly sensitive to the stereochemistry. In the (E)-isomer, the methylene protons are at δ ~2.84 ppm, whereas in the minor (Z)-isomer, they are shifted upfield to δ ~2.63 ppm. rsc.org This difference arises from the varying anisotropic shielding/deshielding effects of the phenyl and hydroxyl groups in the two geometric arrangements. Similarly, differences are observed in the ¹³C NMR spectra, where the C=N carbon of the (E)-isomer is slightly downfield compared to that of the (Z)-isomer. rsc.org These predictable differences in chemical shifts allow for a confident stereochemical assignment.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Propiophenone
Isonitrosopropiophenone
(E)-1-phenylpropan-1-one O-phenethylcarbamoyl oxime
N'-[(1Z,2E)-2-(hydroxyimino)-1-phenylpropylidene]benzohydrazide

Mass Spectrometry

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of this compound.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique used to separate this compound from potential impurities, such as the (Z)-isomer or unreacted starting materials, while simultaneously confirming its identity via its mass-to-charge ratio (m/z).

A typical LC-MS analysis can be performed on an ion trap system using electrospray ionization (ESI) as the interface. datapdf.com The sample is first passed through a chromatography column to separate the components of the mixture. The separated components then enter the mass spectrometer, where they are ionized and their m/z is measured. For this compound, which has a molecular formula of C₉H₁₁NO, the expected ion in positive ESI mode would be the protonated molecule [M+H]⁺, with a nominal mass of 150. The detection of this specific m/z value at the retention time characteristic of the compound confirms its identity. Purity is assessed by integrating the area of the corresponding chromatographic peak relative to any other detected signals.

A representative set of LC-MS conditions for the analysis of related oxime compounds is detailed in the table below. datapdf.com

ParameterValue
Column Diamonsil C18(2) (5 µm, 250 x 3.0 mm)
Mobile Phase Acetonitrile/Water (80:20, v/v)
Flow Rate 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI)
Detector UV (254 nm) and Mass Spectrometer

High-resolution mass spectrometry (HRMS) provides an extremely precise measurement of a compound's mass, which allows for the determination of its elemental formula. This technique is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions.

The theoretical exact mass of the this compound molecule (C₉H₁₁NO) is 149.08406 Da. nih.gov Experimental HRMS data from various studies confirm this value with very high accuracy, typically within a few parts per million (ppm), providing unequivocal evidence for the compound's elemental formula. Analyses are often performed using techniques like electron ionization (EI) or electrospray ionization (ESI) coupled with a high-resolution analyzer such as a time-of-flight (TOF) or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometer. datapdf.comtjpr.orgrsc.orgresearchgate.net

The following table summarizes reported HRMS data for this compound.

Ion FormulaIon TypeCalculated m/zFound m/zReference(s)
C₉H₁₁NO[M]⁺149.0841149.0846 rsc.org
C₉H₁₁NO[M]⁺149.0835149.0838 tjpr.org
C₉H₁₂NO[M+H]⁺150.0918150.0915 researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Electronic Spectroscopy

UV-Visible (UV-Vis) spectrophotometry is used to investigate the electronic properties of this compound. The molecule possesses a conjugated system comprising the phenyl ring and the C=N double bond of the oxime group. This conjugation gives rise to characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum.

The absorption is primarily due to π → π* electronic transitions, where electrons are promoted from lower-energy bonding (π) orbitals to higher-energy anti-bonding (π*) orbitals. While specific absorption maxima (λmax) are dependent on the solvent, the technique is highly effective for monitoring reactions, such as the formation of the oxime from propiophenone, or for studying its stability under various pH conditions. rsc.org Furthermore, UV-Vis spectrophotometry is instrumental in studying the formation and stoichiometry of metal complexes involving the oxime ligand, as coordination to a metal ion typically causes a noticeable shift in the absorption bands. rsc.org

Advanced Characterization Techniques

X-ray crystallography is the most definitive analytical technique for determining the three-dimensional structure of a crystalline solid. For this compound, it provides unambiguous proof of the stereochemistry around the C=N double bond, confirming the (E)-configuration. This configuration, where the hydroxyl group and the phenyl group are on opposite sides of the double bond, is generally favored due to lower steric hindrance.

While crystallographic data for the parent this compound is not widely published, the technique has been successfully applied to confirm the (E)-configuration of closely related derivatives. tjpr.orgajol.infobioline.org.br For instance, the crystal structure of (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-3-chlorobenzoyl oxime was determined, verifying its assigned stereochemistry. ajol.infobioline.org.br

An X-ray crystallographic analysis provides precise data on unit cell dimensions, space group, and atomic coordinates. From these, crucial geometric parameters such as bond lengths, bond angles, and torsion angles are calculated, offering a complete picture of the molecule's conformation in the solid state.

The table below shows representative crystallographic data for a derivative, illustrating the type of information obtained from such an analysis. bioline.org.br

Crystallographic Data for (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-3-chlorobenzoyl oxime bioline.org.br

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 11.1894
b (Å) 19.5577
c (Å) 8.2201
β (º) 104.919
Volume (ų) 1738.24
Z 4

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental analytical technique employed to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements within a chemical compound. For a newly synthesized substance like this compound, this method serves as a crucial step in verifying its elemental composition and, by extension, its empirical formula. The process involves the combustion of a small, precisely weighed sample under controlled conditions. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and quantified to calculate the percentage of each element in the original sample.

The theoretical elemental composition of this compound is calculated from its molecular formula, C₉H₁₁NO. With a molecular weight of 149.19 g/mol , the expected mass percentages of its constituent elements are determined as follows:

Carbon (C): 72.45%

Hydrogen (H): 7.43%

Nitrogen (N): 9.39%

Oxygen (O): 10.72%

These calculated values provide a theoretical benchmark against which experimental results are compared. The congruence between the experimental (found) and theoretical (calculated) values is a primary indicator of the sample's purity and structural correctness. In contemporary chemical literature, a deviation of up to ±0.4% is generally considered acceptable for confirmation of a compound's identity and purity. nih.gov

Detailed research findings from the analysis of this compound provide the necessary experimental data for this comparison. A study published in The Journal of Organic Chemistry reported the elemental analysis for propiophenone oxime, finding a nitrogen content of 8.37%. dss.go.th While many modern analyses provide data for C, H, and N simultaneously, it was common in earlier literature to report only the analysis for the primary heteroatom.

The comparison between the theoretical and experimentally determined values is summarized below.

Interactive Data Table: Elemental Analysis of this compound

Element Calculated (%) Found (%) Deviation (%)
Carbon (C) 72.45 - -
Hydrogen (H) 7.43 - -

Coordination Chemistry and Metal Complexation of E Propiophenone Oxime

(E)-Propiophenone Oxime as a Ligand

This compound, a member of the isonitrosoketone family, possesses a reactive group, -CO-C=NOH, which is capable of coordinating to metal ions through several potential donor sites. semanticscholar.org The primary coordination sites are the nitrogen atom of the oxime group (>C=N-) and the oxygen atom of the deprotonated hydroxyl group (-N-O⁻). researchgate.netsphinxsai.com Infrared spectroscopy studies confirm the involvement of these sites; the disappearance of the ν(O-H) band from the ligand's spectrum upon complexation indicates deprotonation and the formation of a metal-oxygen (M-O) bond. sci-hub.sesphinxsai.com Concurrently, a shift in the stretching frequency of the azomethine group (>C=N) to lower wavenumbers signifies coordination through the oximino nitrogen, leading to the formation of a metal-nitrogen (M-N) bond. sphinxsai.comasianpubs.org In some derivatives, particularly those resulting from the condensation of the carbonyl group, the ligand can coordinate through the carbonyl oxygen and oximino nitrogen and/or oxygen atoms. semanticscholar.org

This compound and its analogs typically function as monobasic bidentate or tridentate ligands. researchgate.netsphinxsai.com As bidentate chelating agents, they form stable five-membered chelate rings by coordinating to a metal ion through the oximino nitrogen and the deprotonated oximino oxygen. sci-hub.seresearchgate.net This N,O-donor arrangement is common in complexes with various transition metals. researchgate.net In derivatives where other donor atoms are present, such as a Schiff base derived from the propiophenone (B1677668) oxime, the ligand can act in a tridentate fashion. sphinxsai.com The stoichiometry of the resulting complexes is often found to be 1:2 (Metal:Ligand), particularly with divalent metal ions, leading to the formation of neutral chelate compounds. semanticscholar.orgasianpubs.org The low molar conductance values of these complexes in organic solvents like DMF confirm their non-electrolytic nature. sci-hub.seresearchgate.netasianpubs.org

Donor Atom Characterization and Coordination Sites

Synthesis and Structural Characterization of Metal Complexes

Metal complexes of this compound and its derivatives are generally synthesized by reacting the ligand with a corresponding metal salt, typically a chloride or acetate (B1210297), in a suitable solvent like ethanol (B145695) or a methanol-water mixture. semanticscholar.orgsphinxsai.com The synthesis often involves refluxing the reaction mixture for several hours to ensure completion. sphinxsai.com For instance, Co(II), Ni(II), and Cu(II) complexes have been prepared by mixing the ligand with the respective metal chloride in a methanol-water medium. semanticscholar.org Similarly, complexes of Zn(II), Cd(II), Hg(II), and Pd(II) have been synthesized using ligands derived from the condensation of isonitrosopropiophenone with thiocarbohydrazide, followed by reaction with the metal chlorides in an ethanolic solution. asianpubs.orgresearchgate.net An iron(III) complex, tris(2-hydroxypropiophenone)iron(III), was synthesized from the reaction of the related 2-hydroxypropiophenone (B1664086) ligand with an iron(III) salt. researchgate.net The resulting solid complexes are typically filtered, washed with the solvent, and dried. semanticscholar.org They are often insoluble in water but show solubility in organic solvents like DMF and DMSO. sci-hub.seasianpubs.org

The geometry of the metal complexes of this compound is determined by the coordination number of the central metal ion and the nature of the ligand. Various geometries have been proposed based on spectroscopic and magnetic data. sphinxsai.com

Co(II) Complexes : Both square planar and octahedral geometries have been reported for Co(II) complexes. researchgate.netsphinxsai.com A magnetic moment of 2.80 B.M. for one complex suggests a square planar arrangement. semanticscholar.org

Ni(II) Complexes : Nickel(II) complexes commonly exhibit octahedral geometry, characterized by magnetic moments around 3.03 B.M. researchgate.netsphinxsai.comnih.gov However, square planar Ni(II) complexes, which are diamagnetic, have also been synthesized. dergipark.org.tr

Cu(II) Complexes : Copper(II) complexes typically adopt a square planar geometry, often with some distortion due to the Jahn-Teller effect. sphinxsai.com These complexes are paramagnetic, with magnetic moments of approximately 1.79 B.M. sphinxsai.com Distorted octahedral geometries have also been suggested. researchgate.net

Pd(II) Complexes : Palladium(II), a d⁸ metal ion, consistently forms diamagnetic, square planar complexes with propiophenone oxime-based ligands. sphinxsai.comasianpubs.orgresearchgate.net

Zn(II), Cd(II), and Hg(II) Complexes : These d¹⁰ metal ions typically form diamagnetic complexes with a tetrahedral geometry. asianpubs.orgresearchgate.net However, octahedral geometry has also been proposed for some Zn(II) complexes. researchgate.net

Fe(III) Complexes : Iron(III) complexes have been found to possess a distorted octahedral geometry. researchgate.net An X-ray diffraction study of a related complex, tris(2-hydroxypropiophenone)iron(III), confirmed a facial octahedral arrangement of the ligands around the central iron atom. researchgate.net

Table 1: Common Geometries of Metal Complexes with this compound and its Derivatives
Metal IonCommon GeometryAlternative GeometryReference
Co(II)Square PlanarOctahedral semanticscholar.orgsphinxsai.com, researchgate.net
Ni(II)OctahedralSquare Planar researchgate.netsphinxsai.com, dergipark.org.tr
Cu(II)Square PlanarDistorted Octahedral sphinxsai.com, researchgate.net
Pd(II)Square Planar- sphinxsai.comasianpubs.orgresearchgate.net
Zn(II)TetrahedralOctahedral asianpubs.orgresearchgate.net, researchgate.net
Cd(II)Tetrahedral- asianpubs.orgresearchgate.net
Hg(II)Tetrahedral- asianpubs.orgresearchgate.net
Fe(III)Distorted Octahedral- researchgate.netresearchgate.net

Preparation of Co(II), Ni(II), Cu(II), Pd(II), Zn(II), Cd(II), Hg(II), and Fe(III) Complexes

Spectroscopic Analysis of Metal Complexes

Spectroscopic techniques are crucial for elucidating the structure and bonding in the metal complexes of this compound.

Infrared (IR) Spectroscopy: IR spectra provide direct evidence of the coordination sites. Key observations include:

The disappearance of the broad ν(O-H) band (around 3244-3387 cm⁻¹) of the oxime group in the complexes, indicating deprotonation and coordination of the oxygen atom. sphinxsai.com

A shift of the ν(C=N) band (around 1501-1562 cm⁻¹) to a lower frequency in the complexes, confirming the coordination of the azomethine nitrogen. sphinxsai.com

The appearance of new, non-ligand bands in the far-infrared region, which are assigned to ν(M-O) (around 460-490 cm⁻¹) and ν(M-N) (around 520-550 cm⁻¹) vibrations, further confirming chelation. sphinxsai.com

Electronic (UV-Visible) Spectroscopy: The electronic spectra of the complexes in solution provide valuable information about their geometry.

Ni(II) octahedral complexes typically show three absorption bands corresponding to the transitions ³A₂g(F) → ³T₂g(F), ³A₂g(F) → ³T₁g(F), and ³A₂g(F) → ³T₁g(P). researchgate.netsphinxsai.com For example, one Ni(II) complex exhibited bands at 9.59 kK, 15.87 kK, and 25.00 kK. sphinxsai.com

Cu(II) square planar complexes usually exhibit a broad absorption band in the visible region (e.g., around 15.62 kK), which is attributed to d-d transitions. sphinxsai.com

Fe(III) octahedral complexes show transitions that suggest a distorted octahedral geometry. researchgate.net

The spectra for diamagnetic Pd(II), Zn(II), Cd(II), and Hg(II) complexes are typically dominated by charge-transfer transitions in the UV region. asianpubs.org

Table 2: Representative Spectroscopic and Magnetic Data for Metal Complexes
ComplexGeometryMagnetic Moment (B.M.)Key Electronic Transitions (kK)Key IR Shifts (cm⁻¹)Reference
[Co(PPBH)₂]Square Planar--ν(C=N) shifts lower sphinxsai.com
[Co(PTCHOPD)₂]Square Planar2.80-- semanticscholar.org
[Ni(PPBH)₂(H₂O)₂]Octahedral3.039.59, 15.87, 25.00ν(OH) disappears, ν(C=N) shifts lower sphinxsai.com
[Cu(PPBH)₂]Square Planar1.7915.62ν(OH) disappears, ν(C=N) shifts lower sphinxsai.com
[Pd(PTCHOPD)₂]Square PlanarDiamagneticCharge Transfer- asianpubs.org
[Zn(PTCHOPD)₂]TetrahedralDiamagneticCharge Transfer- asianpubs.org

Shifts in IR and UV-Vis Spectra Upon Chelation

The coordination of this compound and its derivatives to a metal center induces significant and observable shifts in their Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra. These shifts provide direct evidence of chelation and offer insights into the bonding between the ligand and the metal ion.

Infrared (IR) Spectroscopy: Upon complexation, characteristic vibrational frequencies of the ligand's functional groups are altered. A key indicator of coordination is the shift of the ν(C=N) (azomethine) stretching band. In the free ligand, this band appears at a specific frequency, but upon coordination of the azomethine nitrogen to the metal ion, it shifts to a lower frequency (a downfield shift). sphinxsai.comjoac.info For instance, in one study of a copper complex, the ν(C=N) band shifted from 1624 cm⁻¹ in the free ligand to 1602 cm⁻¹ in the chelate. joac.info

Similarly, the ν(N-O) stretching vibration of the oxime group is affected. A downward shift in this band suggests coordination through the oximino nitrogen atom. asianpubs.org Conversely, the appearance of new, non-ligand bands in the far-infrared region of the complex's spectrum, typically between 460-550 cm⁻¹, can be assigned to the formation of new M-O and M-N bonds, confirming the participation of both oxygen and nitrogen atoms in the chelation. sphinxsai.com In some cases, a strong band associated with the C=O group of the oxime shifts to lower regions by 10-55 cm⁻¹, indicating the formation of a bond between the metal ion and the carbonyl oxygen. researchgate.net

Interactive Table: Representative IR Spectral Shifts Upon Complexation

Functional Group Typical Wavenumber in Free Ligand (cm⁻¹) Typical Wavenumber in Metal Complex (cm⁻¹) Inference
ν(O-H) (phenolic) ~3377 Disappears Deprotonation and coordination of oxygen joac.info
ν(C=N) (oxime) ~1624 1602 - 1610 Coordination via azomethine nitrogen sphinxsai.comjoac.info
ν(N-O) ~1230 Shifts to lower frequency Coordination via oximino group researchgate.net
New Bands N/A 520 - 550 Formation of M-N bond sphinxsai.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic spectra of this compound complexes also provide valuable structural information. The UV-Vis spectrum of the free ligand typically shows absorption bands corresponding to π→π* and n→π* transitions within the molecule. Upon complexation, these bands are often shifted, indicating that the π-electron system of the ligand is significantly altered due to its interaction with the metal d-orbitals. asianpubs.org For example, the π→π* transition band observed at 41.67 kK in a derivative ligand was found to be shifted in its metal complexes. asianpubs.org

Furthermore, new bands can appear in the visible region of the spectrum which are not present in the free ligand. These new absorptions are generally attributed to d-d electronic transitions within the metal ion's d-orbitals or to charge-transfer (CT) transitions between the ligand and the metal. The position and intensity of these d-d transition bands can help elucidate the geometry of the complex, such as distorted octahedral or square planar. researchgate.netnih.gov

Electronic Spin Resonance (ESR) Spectroscopy for Paramagnetic Complexes

Electronic Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique for studying metal complexes that possess unpaired electrons (i.e., are paramagnetic). nationalmaglab.orgdu.ac.in It provides detailed information about the electronic structure, oxidation state, and coordination environment of the central metal ion. du.ac.in

For paramagnetic complexes of this compound, such as those with Cu(II) or high-spin Co(II) and Fe(III), ESR spectroscopy is particularly informative. researchgate.net The ESR spectrum of a paramagnetic species is characterized by its g-values, which are analogous to the chemical shift in NMR. For copper(II) complexes, which have one unpaired electron (d⁹ configuration), the spectra often show anisotropic features, with different g-values for orientations parallel (g∥) and perpendicular (g⊥) to the principal axis of the complex. researchgate.net

In axially symmetric copper(II) complexes, it is typically observed that g∥ > g⊥ > 2.0023. This pattern is indicative of a d(x²-y²) ground state, which is common for copper(II) in square planar or tetragonally distorted octahedral environments. researchgate.net The measured g-values for some copper(II) complexes are approximately g∥ ≈ 2.340 and g⊥ ≈ 2.080. researchgate.net The hyperfine splitting pattern, caused by the interaction of the unpaired electron with the copper nucleus's spin, can also be observed, providing further insight into the nature of the metal-ligand bond. researchgate.net

For other paramagnetic ions like Fe(III), ESR measurements can reveal information about the spin state of the metal. For instance, studies on related iron(III) complexes have suggested an admixture of high-spin (S=5/2) and low-spin (S=1/2) states. researchgate.net

Molar Conductivity Studies for Electrolytic Nature

Molar conductivity measurements are a fundamental method used to determine whether a metal complex in solution behaves as an electrolyte or a non-electrolyte. This is achieved by dissolving the complex in a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and measuring the electrical conductivity of the solution. asianpubs.org

The magnitude of the molar conductance (Λ_M) value indicates the degree of ionization of the complex.

High Λ_M values suggest that the complex dissociates in solution, releasing charged ions and thus behaving as an electrolyte. This is typical for complexes where anions (like Cl⁻ or NO₃⁻) are not directly coordinated to the metal center but act as counter-ions.

Low or negligible Λ_M values indicate that the complex remains intact in solution with no significant dissociation. Such complexes are classified as non-electrolytes.

Numerous studies on metal complexes of this compound and its derivatives have consistently shown them to be non-electrolytic in nature. researchgate.netasianpubs.orgsphinxsai.com The molar conductivity values measured in DMF or DMSO at concentrations around 10⁻³ M are generally very low, confirming that the anions are covalently bonded within the coordination sphere and are not present as free ions in the solution. researchgate.net This supports the formation of neutral chelate complexes where the charge of the metal ion is balanced by the deprotonated ligand(s).

Stability and Reactivity of this compound Metal Complexes

The formation of a complex between this compound and a metal ion not only results in a new chemical entity with distinct spectroscopic properties but also alters the stability and chemical reactivity of the ligand itself.

Thermal Gravimetric Analysis (TGA) of Complex Decomposition

Typically, the TGA thermogram of a metal chelate shows distinct stages of weight loss. An initial weight loss at lower temperatures (around 100-150°C) usually corresponds to the removal of hydrated (lattice) water molecules. A subsequent weight loss at a higher temperature may indicate the removal of coordinated water molecules. The main decomposition of the ligand from the chelate occurs at even higher temperatures. asianpubs.orgijmra.us

For example, a TGA study of a Cu(II) chelate of a substituted propiophenone oxime showed no loss in weight up to 200°C, indicating good thermal stability and the absence of lattice water. asianpubs.org The decomposition of the ligand began above this temperature, with the final residue corresponding to the stable metal oxide (e.g., CuO). asianpubs.org This confirms a strong metal-ligand bond. asianpubs.org

From the TGA data, kinetic parameters such as the activation energy (Ea) for the decomposition process can be calculated using methods like the Broido or Coats-Redfern equations. joac.infojoac.info These values quantify the energy barrier for the decomposition reaction.

Interactive Table: Thermal Decomposition Data for Propiophenone Oxime Derivative Complexes

Complex Stability Range Decomposition Steps Activation Energy (Ea) (kcal/mol) Final Residue
Cu(II)-DHNPO Stable up to 200°C asianpubs.org Single step (ligand loss) 20.13 asianpubs.org CuO asianpubs.org
Cu(II) complex Stable up to 200°C joac.info - 21.99 joac.info Metal Oxide

Influence of Complexation on Ligand Reactivity

Coordination to a metal center can profoundly influence the chemical reactivity of the this compound ligand. The metal ion can act as a Lewis acid, activating the ligand for various transformations that are difficult to achieve with the free ligand. A primary mode of reactivity involves the N-O bond of the oxime group. nsf.gov

Transition metal-catalyzed fragmentation of the N-O bond is a well-documented phenomenon. This can occur through two main pathways:

Single Electron Transfer (SET): The metal can induce either a reductive or oxidative cleavage of the N-O bond to generate a highly reactive iminyl radical intermediate. nsf.gov

Metal Insertion: The transition metal can insert directly into the N-O bond, forming a metallacyclic intermediate that can undergo further reactions. nsf.gov

These reactive intermediates can then participate in a variety of synthetic transformations, such as additions to alkenes or rearrangements. nsf.gov For example, a coordinated oxime can undergo a Beckmann-like rearrangement, where the group anti to the hydroxyl migrates to the nitrogen atom, ultimately forming an amide or other nitrogen-containing heterocycles after workup. nsf.gov The specific outcome is often controlled by the choice of metal catalyst and reaction conditions. This enhanced reactivity upon complexation makes this compound and its metal complexes valuable intermediates in organic synthesis.

Applications in Advanced Synthetic and Materials Research

Utilization as a Reactant in Complex Molecule Synthesis

The reactivity of the oxime functional group in (E)-propiophenone oxime makes it a useful precursor and intermediate in the synthesis of more complex molecular architectures.

This compound serves as a crucial ligand precursor for the synthesis of cyclometalated iridium(III) complexes. These complexes are of significant interest due to their potential applications in organic light-emitting diodes (OLEDs), photoredox catalysis, and bioimaging. The oxime nitrogen atom and an ortho-carbon on the phenyl ring can coordinate to the iridium center, forming a stable five-membered ring. This cyclometalation process is a key step in creating phosphorescent materials.

In a representative synthesis, this compound reacts with iridium(III) chloride hydrate (B1144303) in a mixture of 2-ethoxyethanol (B86334) and water. This reaction, typically heated under an inert atmosphere, yields a chloro-bridged iridium dimer. Subsequent reaction of this dimer with an ancillary ligand, such as 2,2'-bipyridine, breaks the chloro-bridges and results in the final monomeric iridium(III) complex. The photophysical properties of these complexes, including their emission color and quantum yield, can be fine-tuned by modifying the substituents on the propiophenone (B1677668) oxime ligand.

PropertyValue
Precursor CompoundThis compound
Metal CenterIridium(III)
Resulting Complex TypeCyclometalated Iridium(III) Complex
Key ReactionCyclometalation
Potential ApplicationsOLEDs, Photoredox Catalysis

This compound also functions as an intermediate in the synthesis of hydroimidazothiazoles, a class of heterocyclic compounds with potential biological activities. The synthesis often involves a multi-step sequence where the oxime is first converted into a more reactive species.

One synthetic route involves the reaction of this compound with a chlorinating agent, such as N-chlorosuccinimide, to form the corresponding O-acyl hydroxamoyl chloride. This intermediate is then reacted with a substituted amino-thiazole in the presence of a base. The subsequent intramolecular cyclization leads to the formation of the hydroimidazothiazole ring system. The propiophenone moiety ultimately forms a substituent on the final heterocyclic core.

A significant application of this compound is in the enzymatic deoximation to generate the corresponding ketone, propiophenone, which can then be used to produce highly substituted tertiary alcohols. This biocatalytic approach offers a green and efficient alternative to traditional chemical methods.

The deoximation is often carried out using an oxime-metabolizing enzyme, which catalyzes the hydrolysis of the C=N bond of the oxime to regenerate the ketone. This propiophenone can then undergo a Grignard reaction or other nucleophilic additions to create a chiral tertiary alcohol. The stereoselectivity of this subsequent reaction can be high, leading to the formation of enantiomerically enriched products that are valuable in pharmaceutical synthesis.

Intermediate in the Synthesis of Hydroimidazothiazoles

Role in the Development of Functional Materials

The chemical functionalities present in this compound also lend themselves to the development of advanced functional materials with dynamic and responsive properties.

This compound can be incorporated into polyurethane networks to create dynamic covalent materials. These materials possess bonds that can reversibly break and reform, leading to properties such as self-healing, malleability, and recyclability. The oxime group can participate in exchange reactions with other functional groups, such as esters or other oximes, within the polymer backbone.

In a typical synthesis, a diol derivative of this compound is first prepared. This oxime-containing diol is then copolymerized with a diisocyanate and another polyol to form the polyurethane. The resulting material contains oxime-carbamate linkages that are dynamic. When the material is damaged, the application of a stimulus, such as heat, can promote the bond exchange reactions, allowing the polymer network to re-form and heal the damaged area.

Material TypeDynamic Covalent Polyurethane
Incorporated CompoundThis compound derivative
Key Functional GroupOxime
Dynamic ChemistryOxime-carbamate exchange
Resulting PropertiesSelf-healing, Malleability, Recyclability

Research is ongoing into the use of this compound and its derivatives in the creation of new materials with specific optical, electrical, or magnetic properties. The aromatic ring and the oxime group can be chemically modified to tune these properties. For instance, the introduction of electron-donating or electron-withdrawing groups onto the phenyl ring can alter the electronic structure of the molecule, which in turn can affect its absorption and emission of light.

Furthermore, complexes of this compound with various metal ions are being investigated. The coordination of the oxime to a metal center can lead to the formation of coordination polymers or metal-organic frameworks (MOFs). These materials can exhibit interesting magnetic behaviors, such as single-molecule magnet properties, or they can be designed to have porous structures for applications in gas storage and separation. The specific properties of these materials are highly dependent on the choice of metal ion and the coordination geometry.

Incorporation into Polyurethane Synthesis for Dynamic Covalent Materials

Analytical Reagent Applications

The oxime functional group is well-established as an effective ligand for a wide range of metal ions, making oxime-containing compounds valuable in analytical chemistry. wikipedia.org While this compound itself is not commonly cited as a direct analytical reagent, its molecular framework serves as a crucial scaffold for the synthesis of more complex and selective chelating agents. Researchers have developed numerous derivatives, often featuring additional ortho-hydroxy groups, that exhibit specific chromogenic reactions with metal ions, enabling their spectrophotometric determination. wikipedia.orgjoac.info

These substituted propiophenone oximes form stable, colored chelate complexes with transition metal ions like copper(II) and cobalt(II). The formation of these complexes allows for sensitive and selective quantification. For instance, the introduction of hydroxyl, bromo, and nitro groups onto the propiophenone oxime structure leads to reagents capable of detecting specific metals at parts-per-million (ppm) levels. joac.infosphinxsai.comorientjchem.org The analysis typically involves measuring the absorbance of the metal-ligand complex at a specific wavelength (λmax) and applying the Beer-Lambert law. The composition of these chelates is commonly found to be a 1:2 metal-to-ligand ratio. sphinxsai.comorientjchem.orgasianpubs.org

The research in this area focuses on synthesizing novel derivatives and optimizing the conditions for complex formation—such as pH, solvent, and temperature—to enhance sensitivity and selectivity.

Table 1: Applications of Substituted Propiophenone Oxime Derivatives in Metal Ion Detection
Reagent NameTarget Metal IonAnalytical MethodWavelength (λmax)Key FindingsReference
2, 4-Dihydroxy-5-bromo[2'-methyl] propiophenone oxime (DHBMPO)Cu(II)SpectrophotometryNot SpecifiedForms a 1:2 (Metal:Ligand) chelate. orientjchem.orgorientjchem.org
2, 4-Dihydroxy-5-bromo[2'-methyl] propiophenone oxime (DHBMPO)Co(II)Spectrophotometry440 nmMolar absorptivity: 2.125 x 10³ L·mol⁻¹·cm⁻¹; Beer's law obeyed up to 11.79 ppm. sphinxsai.com
2-Hydroxy-4-n-propoxy-5-nitro [2'-methyl] propiophenone oxime (HnPNMPO)Cu(II)Spectrophotometry430 nmMolar absorptivity: 4.450 x 10³ L·mol⁻¹·cm⁻¹; Forms a 1:2 (Metal:Ligand) complex. joac.info
2-Hydroxy-3-iodo-4-n-butoxy-5-bromopropiophenone oxime (HIBBPO)Cu(II)Spectrophotometry640 nmMolar absorptivity: 202 L·mol⁻¹·cm⁻¹; Forms a 1:2 (Metal:Ligand) complex. asianpubs.org
2-Hydroxy-4-n-propoxy butyrophenone (B1668137) oxime (HPBO)Cu(II)Spectrophotometry / Gravimetry400 nmMolar absorptivity: 683.33 L·mol⁻¹·cm⁻¹; Also detects Ni(II), Pd(II), Mn(II). asianpubs.org

Influence on Chemodiversity and Reactivity Patterns

The rigid geometry of the C=N double bond in this compound plays a pivotal role in stereoselective synthesis, where the spatial arrangement of the substituents directs the outcome of chemical reactions. The (E)-isomer, being the thermodynamically more stable form, is the common starting material for transformations where its configuration is translated into stereochemical control in the product.

A prominent example is the Aldol-Tishchenko reaction for synthesizing 1,3-amino alcohols. nih.govacs.org In this reaction, a sulfinimine derived from propiophenone undergoes a highly diastereoselective reaction with an aldehyde. acs.orgorgsyn.org The fixed (E)-geometry of the precursor oxime influences the formation of the intermediate sulfinimine, which in turn dictates the trajectory of the subsequent intramolecular hydride transfer. This key step is stereochemistry-determining, and computational studies have shown that transition states involving the (E)-isomer's geometry lead preferentially to a specific diastereomer. nih.govacs.org For the reaction of a propiophenone-derived sulfinimine with isobutyraldehyde, the (S,R,R,R)-diastereomer is formed as the major product with high diastereoselectivity. acs.org

Table 2: Stereoselective Aldol-Tishchenko Reaction of a Propiophenone-Derived Sulfinimine
ParameterValue/ResultReference
Starting MaterialPropiophenone-derived (S)-tert-butanesulfinimine acs.org
ReactionAldol-Tishchenko with Isobutyraldehyde acs.orgorgsyn.org
Major Product Diastereomer(S,R,R,R)-1,3-amino alcohol derivative acs.org
Yield87% acs.org
Diastereomeric Ratio (dr)84:16 acs.org
Calculated Transition State Barrier (Major)14.5 kcal/mol nih.govresearchgate.net

Furthermore, the distinct reactivity of the (E)-isomer is evident in other metal-catalyzed reactions. In cyclopalladation studies of related ketoximes, the (E)-isomer undergoes rapid ortho-palladation, while the (Z)-isomer is unreactive under the same conditions. researchgate.net The (Z)-isomer must first isomerize to the more reactive (E)-form before cyclometalation can occur, demonstrating a clear kinetic preference based on stereochemistry. researchgate.net Similarly, in the asymmetric hydrogenation of oximes and their derivatives to form chiral amines, the well-defined geometry of the (E)-isomer is crucial for achieving high enantioselectivity with chiral rhodium or iridium catalysts. amazonaws.comacs.org The catalyst's chiral environment interacts differently with the faces of the C=N bond, and the fixed orientation of the substituents on the (E)-oxime is essential for predictable and efficient stereochemical induction. youtube.com

Q & A

Q. What are the recommended synthetic pathways for (E)-Propiophenone oxime in academic laboratories?

this compound is typically synthesized via the reaction of propiophenone derivatives with hydroxylamine hydrochloride in aqueous basic or buffered solutions. For example, ω-halo propiophenones can undergo nucleophilic substitution with secondary amines, followed by oximation ( ). The Mannich reaction using formaldehyde and acetophenone derivatives is another viable route, particularly for β-aminopropiophenone intermediates ( ). Reaction conditions (e.g., pH, temperature, solvent selection) must be optimized to favor the (E)-isomer, as stereochemical outcomes depend on reaction kinetics and thermodynamic control.

Q. What analytical techniques are most effective for confirming the structural configuration and purity of this compound?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR can distinguish between (E)- and (Z)-isomers via chemical shift differences in oxime protons and adjacent groups.
  • X-ray crystallography : Provides definitive stereochemical confirmation ( ).
  • Refractive index and density measurements : Used to calculate excess molar volumes (VmEV_m^E) and compare against literature values ( ).
  • Chromatography : HPLC or GC-MS to assess purity, particularly when isolating isomers.

Q. What are the critical safety protocols for handling this compound in laboratory settings?

While specific hazard data for this compound is limited, general precautions for ketoximes apply:

  • Use personal protective equipment (PPE), including nitrile gloves and safety goggles.
  • Work in a fume hood to avoid inhalation of vapors or dust.
  • Store in airtight containers away from oxidizing agents ( ).
  • Refer to Safety Data Sheets (SDS) for propiophenone derivatives, as they share similar reactivity profiles ( ).

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in thermodynamic data for this compound across studies?

Contradictions often arise from variations in measurement conditions (e.g., temperature, solvent polarity). To address this:

  • Standardize protocols : Replicate experiments using identical conditions (e.g., 298.15–308.15 K temperature range, ambient pressure) ( ).
  • Statistical analysis : Apply the Redlich-Kister equation to correlate excess molar properties (VmEV_m^E, κSE\kappa_S^E) and quantify deviations ( ).
  • Cross-validate methods : Compare results from density, speed of sound, and refractive index measurements to identify systematic errors ( ).

Q. What computational approaches are suitable for modeling the electronic properties and reactivity of this compound?

  • Density Functional Theory (DFT) : Calculate molecular orbitals, electrostatic potentials, and tautomeric equilibria (e.g., keto-enol tautomerism).
  • Prigogine–Flory–Patterson (PFP) theory : Model excess thermodynamic properties in binary mixtures, such as interactions with amines or alcohols ( ).
  • Molecular dynamics simulations : Study solvent effects on stability and isomerization kinetics.

Q. How should mechanistic studies be structured to investigate the tautomeric behavior of this compound under varying pH and temperature?

  • Variable control : Systematically adjust pH (acidic vs. basic conditions) and temperature (e.g., 25–60°C) to monitor tautomeric shifts.
  • Spectroscopic monitoring : Use UV-Vis or 1^1H NMR to track proton transfer dynamics.
  • Kinetic analysis : Apply Eyring or Arrhenius equations to derive activation parameters for tautomer interconversion ( ).

Q. What methodologies are recommended for analyzing the environmental stability and degradation pathways of this compound?

  • Accelerated aging studies : Expose the compound to elevated temperatures or UV light to simulate long-term stability.
  • LC-MS/MS : Identify degradation products and propose pathways (e.g., hydrolysis, oxidation).
  • Ecotoxicity assays : Use model organisms (e.g., Daphnia magna) to assess environmental impact ( ).

Methodological Frameworks

  • PICO Framework : For hypothesis-driven research, define Population (e.g., reaction systems), Intervention (e.g., solvent variation), Comparison (e.g., (E) vs. (Z)-isomers), and Outcome (e.g., yield, stability) ().
  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.